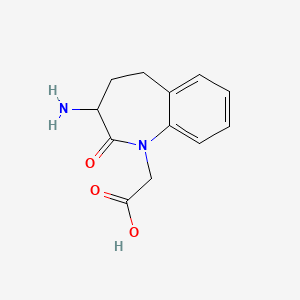

1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-

Description

This compound is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring, with an acetic acid substituent at position 1 and a 3-amino-2-oxo moiety in the tetrahydroazepine scaffold. It serves as a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like benazepril hydrochloride (). The stereochemistry of its amino and oxo groups is essential for biological activity, particularly in binding to ACE targets involved in blood pressure regulation .

Structurally, the compound exists in multiple protected forms, such as the tert-butyl ester (CAS No. 109010-60-8, ) and Boc-protected derivatives (), which are used to enhance stability during synthesis. Its molecular formula is C₁₆H₁₈N₂O₃ (free acid form), with a molecular weight of 286.33 g/mol (calculated from ).

Properties

IUPAC Name |

2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCTZPXAQOMDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531448 | |

| Record name | (3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-19-6 | |

| Record name | (3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Introduction to 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-

1H-1-Benzazepine-1-acetic acid, specifically the compound known as 3-amino-2,3,4,5-tetrahydro-2-oxo-, is a derivative of benzazepine and has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is structurally related to several pharmaceuticals, particularly those used in the treatment of cardiovascular diseases.

Key Properties:

- Molecular Weight : Approximately 290.36 g/mol

- Solubility : Soluble in polar solvents such as water and ethanol.

Pharmacology

The primary application of 1H-1-benzazepine-1-acetic acid is in pharmacology, particularly as a precursor or active ingredient in antihypertensive medications. The compound is structurally related to benazepril, a well-known ACE inhibitor used to treat hypertension and heart failure.

Case Study: Benazepril

Benazepril hydrochloride is derived from this compound and has been extensively studied for its efficacy in managing high blood pressure and heart failure. Research indicates that it works by inhibiting the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure levels .

Veterinary Medicine

This compound also finds applications in veterinary medicine. Benazepril has been used to treat congestive heart failure and chronic renal failure in dogs and cats under brand names such as Fortekor and VetACE. Studies have shown significant improvements in the clinical condition of animals treated with benazepril, highlighting the compound's therapeutic benefits .

Synthesis of Derivatives

Research into the synthesis of derivatives of 1H-1-benzazepine-1-acetic acid has led to the development of compounds with enhanced pharmacological properties. For instance, modifications to the amino group or the acetic acid moiety can yield derivatives with improved bioavailability or selectivity for specific biological targets.

Neuropharmacology

Emerging studies suggest potential applications of benzazepine derivatives in neuropharmacology, particularly concerning their effects on neurotransmitter systems. Compounds similar to 1H-1-benzazepine have been investigated for their ability to modulate dopamine receptors, which could have implications for treating neurological disorders such as schizophrenia or Parkinson's disease.

Data Tables

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- involves its interaction with angiotensin-converting enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation and a subsequent reduction in blood pressure . The molecular targets include ACE and related pathways involved in blood pressure regulation.

Comparison with Similar Compounds

Comparison with Similar Benzazepine Derivatives

The following table compares the target compound with structurally and functionally related benzazepine derivatives:

Key Findings:

Functional Group Impact: The free amino group in the target compound is critical for ACE binding but requires protection (e.g., Boc or tert-butyl ester) during synthesis to prevent unwanted side reactions . Benazepril hydrochloride introduces a phenylpropyl-ethoxycarbonyl group, enhancing lipophilicity and oral bioavailability compared to the parent compound .

Stereochemical Specificity :

- The (3S) configuration in the tert-butyl ester derivative (CAS 109010-60-8) ensures enantiomeric purity during benazepril synthesis, minimizing off-target effects .

Metabolic Activation :

- The target compound’s active metabolite, benazeprilat , exhibits 100-fold higher ACE inhibition than benazepril itself, underscoring the importance of the carboxylic acid group at position 3 .

Regulatory Status :

- The tert-butyl ester derivative (CAS 109010-60-8) was added to China’s Inventory of Existing Chemical Substances in 2021, reflecting its industrial significance in API manufacturing .

Biological Activity

1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This benzazepine derivative has been studied for its potential therapeutic applications, including its role as an antihypertensive agent and its interactions with various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a complex structure that contributes to its biological activity. The compound is characterized by the presence of a benzazepine ring fused with an acetic acid moiety, which enhances its interaction with biological targets.

Antihypertensive Effects

Research has indicated that derivatives of benzazepines exhibit antihypertensive properties. Specifically, studies on related compounds such as benazepril have demonstrated their ability to inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure levels. The mechanism involves the blockade of the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Neuroprotective Properties

Some studies suggest that 1H-1-benzazepine derivatives may have neuroprotective effects. For instance, they have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in conditions such as neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of the compound's effects on cellular models of hypertension. In vitro assays demonstrated that treatment with the compound led to a significant reduction in intracellular calcium levels in vascular smooth muscle cells, indicating a potential mechanism for its antihypertensive action.

Research Findings

Pharmacokinetics

The pharmacokinetic profile of 1H-1-benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-, indicates favorable absorption and distribution characteristics. It has been reported that the compound maintains effective plasma concentrations over extended periods, suggesting potential for once-daily dosing regimens.

Q & A

Q. What are the optimal synthetic routes for preparing 1H-1-Benzazepine-1-acetic acid derivatives, and how can stereochemical purity be ensured?

The synthesis of chiral intermediates like tert-butyl esters of this compound involves resolving racemic mixtures using chirally active acids (e.g., L(+)-tartaric acid) and aldehydes in organic solvents. For example, the tert-butyl ester of 3(S)-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid is prepared via diastereomeric salt formation, followed by base treatment (e.g., liquid ammonia) to isolate the desired enantiomer . Reaction conditions (pH 9–11, dichloromethane solvent) and purification via crystallization are critical for achieving >99% enantiomeric excess.

Q. How can the structural identity of this compound and its intermediates be confirmed during synthesis?

High-resolution analytical techniques are essential:

- NMR : Proton and carbon NMR verify backbone structure and substituent positions (e.g., benzazepine ring protons at δ 7.2–7.8 ppm and acetic acid methylene at δ 3.5–4.0 ppm) .

- HPLC : Purospher® STAR columns with UV detection (λ = 210–254 nm) separate intermediates and confirm retention times against reference standards .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 424.50 for the free acid) .

Q. What purity criteria are mandated for this compound in pharmacopeial standards?

The USP requires ≤0.5% for individual impurities and ≤2.0% total impurities. Key impurities include:

- Impurity B : tert-Butyl ester of 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid (relative retention time [RRT] = 0.5) .

- Impurity C : 3-(1-Carboxy-3-phenylpropyl)amino derivative (RRT = 1.0) .

HPLC methods with mobile phases (e.g., acetonitrile-phosphate buffer) and gradient elution are validated for impurity quantification .

Advanced Research Questions

Q. How does the metabolic activation of this compound influence its pharmacological activity?

The compound is a prodrug hydrolyzed by esterases to its active metabolite, benazeprilat (IC50 = 1.7 nM for angiotensin-converting enzyme inhibition). Pharmacokinetic studies in hypertensive models show peak plasma concentrations at 30–60 min post-dose, with sustained inhibition for 24 hours . In vitro assays using liver microsomes and LC-MS/MS metabolite profiling are critical for characterizing hydrolysis kinetics and tissue distribution .

Q. What analytical strategies resolve enantiomeric impurities in synthetic batches?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) and polar organic mobile phases (e.g., ethanol-hexane) achieve baseline separation of (S)- and (R)-enantiomers. Enantiomeric excess (ee) ≥99% is required for pharmaceutical intermediates, validated via circular dichroism (CD) spectroscopy .

Q. How do structural modifications of the benzazepine core affect biological activity?

Modifications at the 3-amino or 2-oxo positions alter ACE inhibition potency. For example:

- Ethoxycarbonyl substitution : Enhances prodrug lipophilicity (logP = 2.8 vs. 1.5 for benazeprilat) .

- Phenylpropyl side chain : Critical for binding to ACE’s hydrophobic S2 pocket (confirmed by X-ray crystallography) .

Structure-activity relationship (SAR) studies use in vitro enzyme assays and molecular docking simulations .

Q. What methodologies quantify trace impurities in stability studies under accelerated conditions?

Forced degradation studies (40°C/75% RH for 6 months) identify degradation products like:

- Oxidative byproducts : Detected via LC-MS with electrospray ionization (e.g., m/z 440.52 for N-oxide derivatives) .

- Hydrolysis products : Benazeprilat (RRT = 1.8) quantified using gradient HPLC with diode-array detection .

Method validation follows ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2.0), and recovery (98–102%) .

Methodological Considerations

- Stereochemical Control : Use chiral auxiliaries (e.g., L-tartaric acid) and monitor ee via polarimetry or chiral HPLC .

- Impurity Profiling : Combine orthogonal techniques (HPLC, NMR, MS) for comprehensive characterization .

- Biological Assays : Validate ACE inhibition using fluorogenic substrates (e.g., Abz-FRK(Dnp)-P) and recombinant human ACE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.